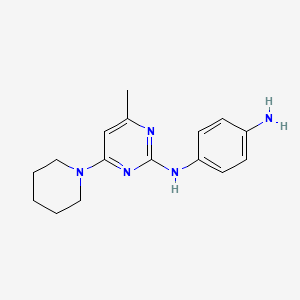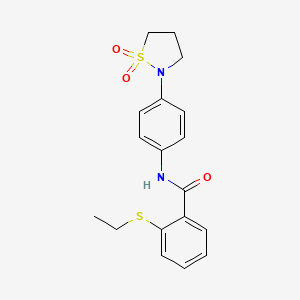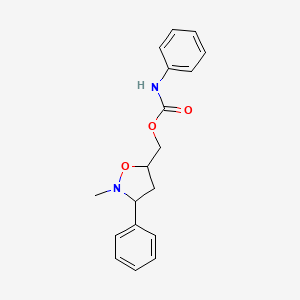
N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Inhibition of Aldose Reductase
- N-(phenylsulfonyl)-N-phenylglycines, similar in structure to N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, have shown potential in inhibiting aldose reductase, an enzyme linked to diabetic complications. Notably, certain derivatives demonstrated greater inhibitory activity than their glycine counterparts, suggesting enhanced affinity for aldose reductase (Deruiter, Borne, & Mayfield, 1989).
Environmental Impact and Herbicide Transport
- Studies on compounds like glyphosate (N-(phosphonomethyl)-glycine) and glufosinate indicate that even strongly sorbed chemicals can quickly move to groundwater due to preferential flow. This research highlights the environmental impact and transport dynamics of herbicides, including those structurally related to N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine (Malone, Shipitalo, Wauchope, & Sumner, 2004).
Metal Interactions
- The interaction of N-(phenylsulfonyl)glycine derivatives with metals like cadmium and zinc has been studied, providing insight into how similar compounds, including N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, might interact with metal ions. These studies are significant for understanding the complexation and potential applications in metal extraction or detoxification processes (Gavioli, Borsari, Menabue, Saladini, & Sola, 1991).
Environmental Contamination
- Research has identified N-(phenylsulfonyl)-glycine as a contaminant in sewage and surface water, reflecting the environmental presence and potential ecological impact of similar compounds like N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine. This indicates the need for monitoring and understanding the environmental fate of such compounds (Krause & Schöler, 1998).
Agricultural Applications
- Glyphosate (N-phosphonomethyl-glycine), structurally related to N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycine, has been used in genetically modified crops like soybeans for enhanced herbicide tolerance. This application has significant implications for agricultural practices and crop management (Padgette et al., 1995).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-22-14-8-7-11(16)9-13(14)17(10-15(18)19)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCOJLOLYHAWKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea](/img/structure/B2359949.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2359954.png)
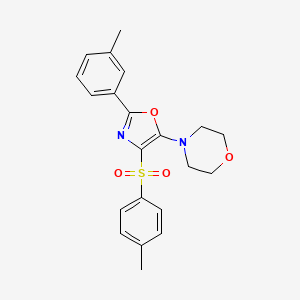

![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)
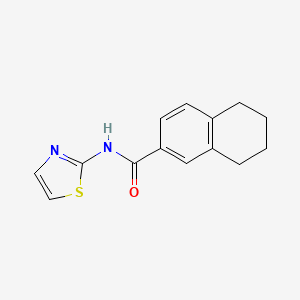

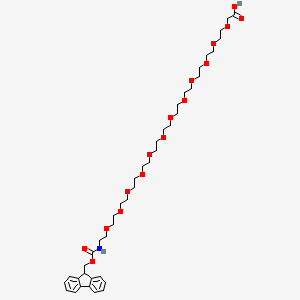
![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)
